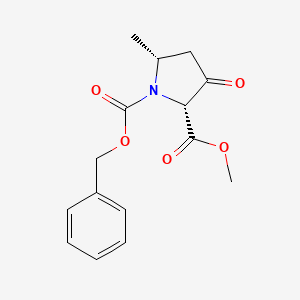
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrimidine ring, a thioether linkage, and an azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Thioether linkage formation:
Azetidine ring formation: The azetidine moiety can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring and other functional groups may be reduced under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the amino and methyl groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Sulfoxides and sulfones: From oxidation of the thioether group.
Reduced pyrimidine derivatives: From reduction reactions.
Substituted pyrimidines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds: Used as a building block for creating new molecules with potential biological activities.
Biology
Biological assays: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
Drug development: Potential candidate for developing new therapeutic agents due to its unique structure and potential biological activities.
Industry
Chemical intermediates: Used in the production of other complex molecules in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure with a pyrrolidine ring instead of an azetidine ring.
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
The presence of the azetidine ring in 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one may confer unique biological properties compared to its analogs with different ring structures. This uniqueness can be explored in terms of binding affinity, selectivity, and overall biological activity.
Eigenschaften
Molekularformel |
C10H14N4OS |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-1-(azetidin-1-yl)ethanone |
InChI |
InChI=1S/C10H14N4OS/c1-7-5-8(11)13-10(12-7)16-6-9(15)14-3-2-4-14/h5H,2-4,6H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
SMURKOLJMVUVAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-((2R)-2-((2R)-2-((4S)-4-Carboxy-5,5-dimethylthiazolidin-2-yl)-2-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)acetamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14902662.png)




![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)








